2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide (CAS: 315201-14-0) is a thiadiazole-acetohydrazide hybrid compound with a complex molecular architecture. Its structure comprises a 1,3,4-thiadiazole core substituted at the 5-position with a benzylsulfanyl group and at the 2-position with a sulfanyl-linked acetohydrazide moiety.
This compound belongs to a class of sulfur-rich heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its synthesis typically involves sequential nucleophilic substitutions and condensation reactions, as evidenced by analogous protocols for related thiadiazole derivatives . Characterization methods such as NMR, FTIR, and LCMS are critical for structural validation .
Properties
CAS No. |
315201-14-0 |
|---|---|
Molecular Formula |
C16H14N4O2S3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2S3/c21-14(18-17-9-13-7-4-8-22-13)11-24-16-20-19-15(25-16)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,21)/b17-9+ |
InChI Key |
LEVUKXJXYKHQGL-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group.
Formation of the Hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with Furan-2-carbaldehyde: Finally, the hydrazide is condensed with furan-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the hydrazide group to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring the 1,3,4-thiadiazole scaffold exhibit a range of biological activities including:
- Antimicrobial properties : Preliminary studies have shown that similar compounds possess activity against various bacteria and fungi.
- Anticancer effects : The structural components suggest potential efficacy against different cancer cell lines.
- Anti-inflammatory activity : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
The specific combination of the benzyl sulfanyl group with both thiadiazole and furan moieties in this compound may enhance its bioactivity compared to structurally similar compounds that lack one or more of these functional groups .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Contains a phenyl group | Anticancer activity against various cell lines |
| 5-(benzylthio)-1,3,4-thiadiazole | Similar thiadiazole core | Antimicrobial properties |
| 3-(furan-2-yl)-5-(substituted phenyl) hydrazones | Furan and hydrazone moiety | Antidepressant effects |
These findings highlight the therapeutic potential of compounds with similar structures to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide .
Potential Applications
The potential applications of this compound are vast and include:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
- Biological Research : The compound can be utilized in studies aimed at understanding disease mechanisms or drug interactions.
- Agricultural Chemistry : Given its antimicrobial properties, it may also find applications in agricultural settings as a pesticide or fungicide.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility : The benzylsulfanyl group at the 5-position of the thiadiazole ring is conserved across analogues, suggesting its role in enhancing lipophilicity and membrane permeability .
Activity Trends : Compounds with electron-withdrawing groups (e.g., chloro substituents) exhibit stronger antimitotic activity, while those with methoxy or furan moieties show variable cytotoxic profiles .
Pharmacological and Physicochemical Data
- Solubility: Thiadiazole derivatives with sulfanyl linkages exhibit moderate solubility in DMSO and ethanol, critical for in vitro assays .
- Thermal Stability : Melting points for analogues range from 133–170°C, correlating with crystallinity and hydrogen-bonding networks .
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of similar compounds (e.g., ) reveal planar thiadiazole cores stabilized by intramolecular hydrogen bonds (C–H···N). Such interactions may enhance stability and ligand-receptor interactions . NMR data (¹H and ¹³C) for the target compound would likely show characteristic peaks for the furan methylidene proton (~8.3 ppm) and thiadiazole carbons (~160 ppm) .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a benzylsulfanyl-substituted thiadiazole with an acetohydrazide derivative. Characterization is performed using techniques such as FT-IR and NMR spectroscopy to confirm the structural integrity and purity of the synthesized product .
Biological Activities
The biological activities of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide can be categorized into several key areas:
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various strains of bacteria and fungi. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like nitrofurantoin .
- Antifungal Activity : Its antifungal properties have also been documented, indicating potential use in treating fungal infections.
2. Antioxidant Activity
Research indicates that thiadiazole derivatives possess strong antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The antioxidant activity of this compound was compared to ascorbic acid, demonstrating comparable efficacy in DPPH radical scavenging assays .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. This property is essential for developing treatments for chronic inflammatory conditions.
4. Anticancer Activity
Thiadiazole compounds have been explored for their anticancer potential. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .
Case Studies
Several studies have highlighted the biological activities of similar thiadiazole compounds:
- Anticonvulsant Activity : A study assessed the anticonvulsant effects of related thiadiazole derivatives, demonstrating their potential in managing seizure disorders .
- Cytotoxicity Tests : Compounds bearing the thiadiazole moiety were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further investigation into their mechanisms of action .
Data Summary
The following table summarizes key biological activities associated with 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide:
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide?
- Methodological Answer : The compound can be synthesized via solvent-free reductive amination. A typical procedure involves grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with furan-2-carbaldehyde in an agate mortar, followed by addition of sodium borohydride and boric acid (1:1 ratio) to facilitate imine reduction. Reaction completion is monitored via TLC (chloroform:methanol, 7:3). Purification is achieved by recrystallization from ethanol .
| Key Parameters | Optimized Conditions |
|---|---|
| Reaction time | 20–30 minutes (grinding) |
| Solvent system | Solvent-free |
| Reducing agents | NaBH₄ and boric acid |
| Purification method | Ethanol recrystallization |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C), IR (to confirm hydrazide C=O and C=N stretches), and LC-MS for molecular ion validation. X-ray crystallography (using SHELX programs ) resolves stereochemistry, particularly the E-configuration of the furylmethylidene group. For example, similar compounds show characteristic ¹H NMR shifts at δ 8.3–8.5 ppm for the hydrazone proton .
Q. How is the biological activity of this compound initially evaluated?
- Methodological Answer : Preliminary screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans).
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : Targeting enzymes like DHFR or kinases (e.g., PDB: 2A9¹) to predict binding affinities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : SAR studies require synthesizing analogs with variations in:
-
Thiadiazole substituents : Replace benzylsulfanyl with methylsulfanyl or aryl groups.
-
Hydrazide moiety : Modify the furan-2-ylmethylidene group to pyridine or thiophene derivatives.
Biological data from analogs (e.g., antimicrobial IC₅₀ values) are tabulated to identify critical substituents. For example, benzylsulfanyl groups enhance lipophilicity, improving membrane permeability .Analog Substituent (R) MIC (µg/mL) Anticancer IC₅₀ (µM) Parent compound Benzylsulfanyl 12.5 18.3 Analog 1 Methylsulfanyl 25.0 35.7 Analog 2 4-Chlorobenzylsulfanyl 6.25 12.1
Q. What advanced computational methods elucidate electronic and thermodynamic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···S contacts in thiadiazole rings). For related compounds, HOMO-LUMO gaps of ~4.5 eV correlate with stability .
Q. How can contradictions in biological data (e.g., high activity but low viability) be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies include:
- Dose-response curves : Validate activity across a wider concentration range.
- Cytotoxicity assays : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity.
- Proteomics : Identify unintended protein targets via affinity chromatography .
Q. What crystallization strategies optimize single-crystal X-ray diffraction (SCXRD) data?
- Methodological Answer : Slow evaporation from DMSO/EtOH (1:3) at 4°C yields diffraction-quality crystals. SHELXL refinement (with TWIN/BASF commands) resolves twinning issues common in thiadiazole derivatives. ORTEP-3 visualizes thermal ellipsoids and validates the E-configuration .
Q. How can solubility and bioavailability be improved without compromising activity?
- Methodological Answer : Structural modifications include:
- PEGylation : Attach polyethylene glycol to the hydrazide nitrogen.
- Salt formation : Use hydrochloride or sodium salts.
- Prodrug design : Convert the hydrazide to a methyl ester for hydrolysis in vivo.
Parallel artificial membrane permeability assays (PAMPA) guide optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
